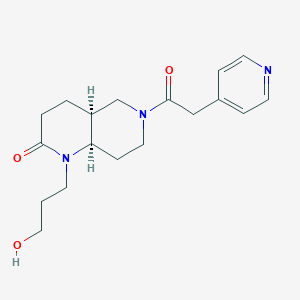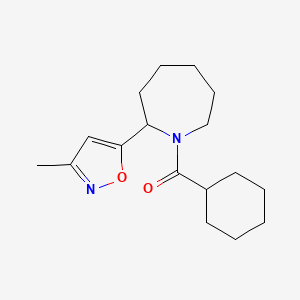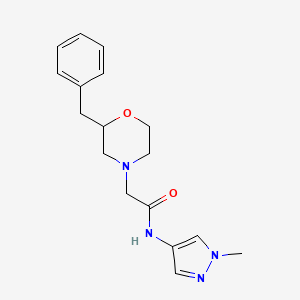![molecular formula C17H21NO3S B5396512 3,4-DIMETHYL-6-{[2-(METHYLSULFANYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5396512.png)
3,4-DIMETHYL-6-{[2-(METHYLSULFANYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-DIMETHYL-6-{[2-(METHYLSULFANYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID: is a complex organic compound with a unique structure that includes a cyclohexene ring, a carboxylic acid group, and a methylsulfanyl aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-6-{[2-(METHYLSULFANYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the methylsulfanyl aniline group. Common synthetic routes may involve:
Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methylsulfanyl Aniline Group: This step may involve nucleophilic substitution reactions where the aniline derivative is introduced to the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : It may have potential as a biochemical probe due to its unique structure and reactivity.
Medicine: : Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: : It can be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3,4-DIMETHYL-6-{[2-(METHYLSULFANYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
3,4-DIMETHYL-6-{[2-(METHYLSULFANYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID: can be compared with other cyclohexene derivatives or compounds containing methylsulfanyl aniline groups.
Uniqueness
- The presence of both the cyclohexene ring and the methylsulfanyl aniline moiety in a single molecule makes it unique.
- Its specific reactivity and potential applications in various fields also distinguish it from other similar compounds.
特性
IUPAC Name |
3,4-dimethyl-6-[(2-methylsulfanylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-10-8-12(13(17(20)21)9-11(10)2)16(19)18-14-6-4-5-7-15(14)22-3/h4-7,12-13H,8-9H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBCKOSBGMUYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=CC=CC=C2SC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(Pyridin-3-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5396431.png)



![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine](/img/structure/B5396448.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(pyridin-2-ylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5396449.png)
![6-(4-methylbenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5396457.png)
![methyl 4-{[1-{4-[(4-chlorobenzyl)oxy]phenyl}-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5396470.png)
![1-(1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5396484.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-propionyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5396492.png)
![(E)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B5396497.png)

![N,N-diethyl-4-{[4-hydroxy-2-(4-hydroxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5396528.png)

